molecular formula C10H11BrFN B1625813 5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 79085-71-5

5-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1625813
Key on ui cas rn: 79085-71-5
M. Wt: 244.1 g/mol
InChI Key: XHAXMUHHFPDPDH-UHFFFAOYSA-N
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Patent
US04568750

Procedure details

To a solution of 20 g of 5-bromo-6-fluoroquinaldine in 150 ml of glacial acetic acid was added 2.0 g of platinum on charcoal. The mixture was hydrogenated on a Paar apparatus at a temperature of about 20° C. until the theoretical amount of hydrogen was taken up. The mixture was then filtered through celite to provide a solution of 5-bromo-6-fluoro-1,2,3,4-tetrahydroquinaldine. Evaporation of the solvent provides the desired intermediate. This intermediate could be used directly in Part C below without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:13])=[N:7]2.[H][H]>C(O)(=O)C.[Pt]>[Br:1][C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH:6]([CH3:13])[NH:7]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=CC=C1F)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2CCC(NC2=CC=C1F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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